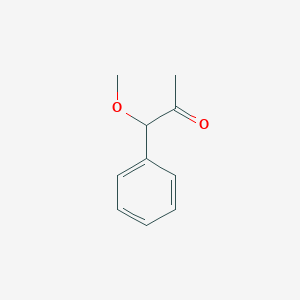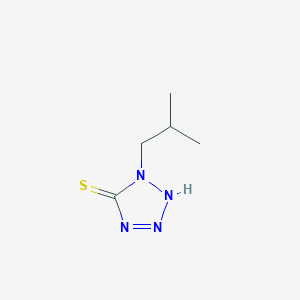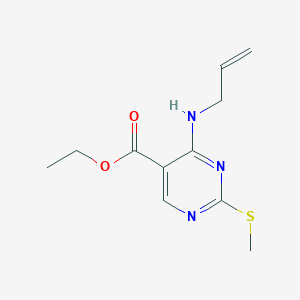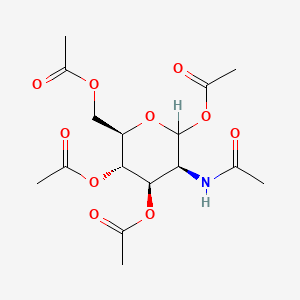
1-Methyl-4-octylbenzene
Vue d'ensemble
Description
1-Methyl-4-octylbenzene, also known as 4-octyltoluene, is an organic compound with the molecular formula C15H24. It consists of a benzene ring substituted with a methyl group at the first position and an octyl group at the fourth position. This compound is part of the alkylbenzene family and is known for its applications in various industrial and research settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-4-octylbenzene can be synthesized through a Friedel-Crafts alkylation reaction. This involves the reaction of toluene with 1-chlorooctane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar Friedel-Crafts alkylation process. The reaction is scaled up, and continuous flow reactors may be used to enhance efficiency and yield. The process involves careful control of temperature and pressure to optimize the reaction conditions and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-4-octylbenzene undergoes several types of chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring reacts with electrophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Substitution: Bromine (Br2) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Substitution: Brominated or nitrated derivatives of this compound.
Applications De Recherche Scientifique
1-Methyl-4-octylbenzene has several applications in scientific research, including:
Biology: Employed in studies involving the interaction of alkylbenzenes with biological membranes and proteins.
Industry: Acts as a standard in chromatography experiments due to its known properties and stability.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-octylbenzene primarily involves its interactions at the molecular level. In electrophilic aromatic substitution reactions, the benzene ring’s π-electrons attack the electrophile, forming a sigma complex. This intermediate then loses a proton to restore aromaticity, resulting in the substituted product . The compound’s long alkyl chain also influences its solubility and reactivity, making it suitable for various applications.
Comparaison Avec Des Composés Similaires
Octylbenzene (1-phenyloctane): Similar structure but lacks the methyl group at the first position.
1-Methyl-4-hexylbenzene: Similar structure but with a shorter hexyl chain instead of an octyl chain.
Uniqueness: 1-Methyl-4-octylbenzene is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. The presence of both a methyl and an octyl group on the benzene ring enhances its solubility in organic solvents and its reactivity in electrophilic aromatic substitution reactions.
Propriétés
IUPAC Name |
1-methyl-4-octylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-3-4-5-6-7-8-9-15-12-10-14(2)11-13-15/h10-13H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTWBOGILYVHIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90453440 | |
| Record name | 1-methyl-4-octylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7686-25-1 | |
| Record name | 1-methyl-4-octylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethanone, 1-[3,5-dimethoxy-4-(phenylmethoxy)phenyl]-](/img/structure/B3057046.png)









